2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinazolinone core linked to a piperazine ring substituted with a methoxyphenyl group. Its structural features make it a candidate for various pharmacological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Ring: The quinazolinone intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, which may include recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.
Medicine: It is being investigated for its potential therapeutic effects, including its role as an antagonist or agonist for specific receptors.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring and methoxyphenyl group are crucial for binding to these receptors, modulating their activity, and influencing downstream signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of a quinazolinone core and a methoxyphenyl-substituted piperazine ring
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-11-18-17(19(25)12-14)13-21-20(22-18)24-9-7-23(8-10-24)15-3-5-16(26-2)6-4-15/h3-6,13-14H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSWAKYPKNSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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